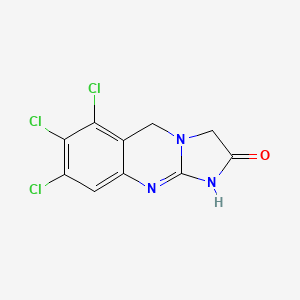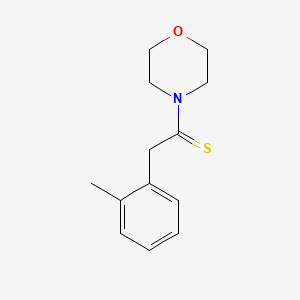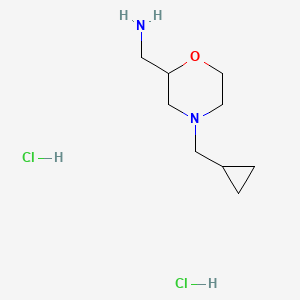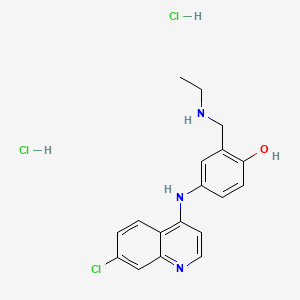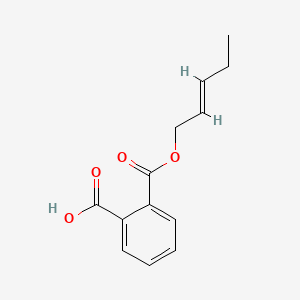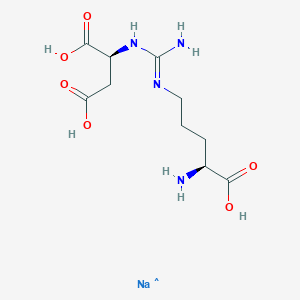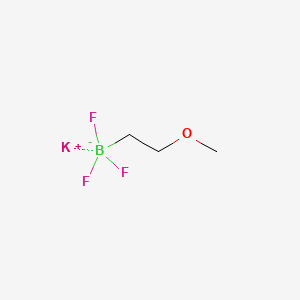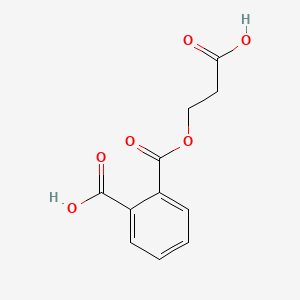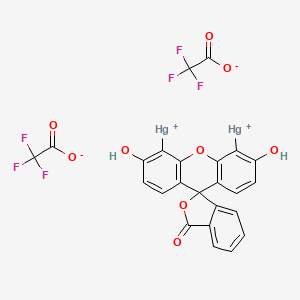![molecular formula C17H26O4S B586363 四氢-2-[(2R)-1,1,2-三甲基-3-(苯磺酰基)丙氧基]-2H-吡喃-d6 CAS No. 1796539-93-9](/img/new.no-structure.jpg)
四氢-2-[(2R)-1,1,2-三甲基-3-(苯磺酰基)丙氧基]-2H-吡喃-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 is a deuterated compound with the molecular formula C17H20D6O4S and a molecular weight of 332.49 g/mol . This compound is often used in research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies.
科学研究应用
Chemistry
In chemistry, Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 is used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology
In biological research, this compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds within biological systems.
Medicine
In medicine, it may be used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Industry
In industrial applications, this compound can be used in the development of new materials and in the study of reaction mechanisms in catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2H-pyran and phenylsulfonyl chloride.
Reaction Conditions: The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms. Typical conditions might involve temperatures ranging from -20°C to room temperature and the use of inert atmospheres to prevent unwanted side reactions.
Purification: The final product is usually purified using techniques such as column chromatography or recrystallization to achieve the desired purity and isotopic labeling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or Continuous Flow Reactors: To handle larger volumes and ensure consistent quality.
Automated Systems: For precise control of reaction conditions and efficient handling of reagents.
Quality Control: Rigorous testing to ensure the isotopic purity and chemical integrity of the final product.
化学反应分析
Types of Reactions
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 involves its interaction with specific molecular targets, depending on the context of its use. In biochemical studies, it may interact with enzymes or receptors, providing insights into their function and the effects of isotopic labeling on biological processes.
相似化合物的比较
Similar Compounds
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran: (non-deuterated version).
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d4: (partially deuterated version).
Uniqueness
The uniqueness of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 lies in its complete deuteration, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions.
属性
CAS 编号 |
1796539-93-9 |
|---|---|
分子式 |
C17H26O4S |
分子量 |
332.488 |
IUPAC 名称 |
2-[(3R)-4-(benzenesulfonyl)-1,1,1-trideuterio-3-methyl-2-(trideuteriomethyl)butan-2-yl]oxyoxane |
InChI |
InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1/i2D3,3D3 |
InChI 键 |
BXLVDRBXXXGMES-KFGOYQOSSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


